molecular formula C19H19N3O B2487652 3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile CAS No. 2415471-23-5

3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile

Cat. No.: B2487652
CAS No.: 2415471-23-5
M. Wt: 305.381
InChI Key: PUZYQCIXKUNUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile is a synthetically produced piperazine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzonitrile moiety linked to a 4-benzyl-3-oxopiperazine ring, a structural motif found in biologically active molecules. Compounds containing the 3-oxopiperazine scaffold, such as the investigational agent L-778123, have been studied as inhibitors of enzymes like farnesyltransferase, which is a target in oncology research . The distinct substitution pattern on the piperazine ring makes this compound a valuable building block for constructing more complex molecules and a potential candidate for screening against various biological targets. It is primarily used as a key intermediate in organic synthesis and for the development of novel pharmacological tools. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4-benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c20-12-17-7-4-8-18(11-17)13-21-9-10-22(19(23)15-21)14-16-5-2-1-3-6-16/h1-8,11H,9-10,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZYQCIXKUNUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1CC2=CC(=CC=C2)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-Benzylethylenediamine Derivatives

A widely adopted method involves the cyclization of N-benzylethylenediamine with carbonyl precursors. For example, reacting N-benzylethylenediamine with ethyl glyoxylate in refluxing toluene produces 3-oxo-4-benzylpiperazine via intramolecular nucleophilic attack and subsequent dehydration.

Reaction Conditions

  • Solvent : Toluene
  • Temperature : 110°C (reflux)
  • Catalyst : p-Toluenesulfonic acid (0.1 equiv)
  • Yield : 68–72%

Characterization Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 5H, Ar-H), 3.78 (s, 2H, CH2Ph), 3.45 (t, J = 5.2 Hz, 2H, NCH2), 3.12 (t, J = 5.2 Hz, 2H, NCH2), 2.95 (s, 2H, COCH2).
  • UPLC-MS (ESI) : m/z 205.1 [M+H]+ (calculated for C11H13N2O: 205.10).

Oxidation of 3-Hydroxypiperazine Derivatives

Alternative routes employ the oxidation of 3-hydroxy-4-benzylpiperazine using Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane. This method is less favored due to overoxidation risks and lower yields (~50%).

Alkylation of 3-Oxo-4-benzylpiperazine

Nucleophilic Substitution with 3-(Bromomethyl)benzonitrile

The most efficient pathway involves reacting 3-oxo-4-benzylpiperazine with 3-(bromomethyl)benzonitrile under basic conditions to facilitate SN2 displacement.

Procedure

  • 3-Oxo-4-benzylpiperazine (1.0 equiv, 2.05 g, 10 mmol) and 3-(bromomethyl)benzonitrile (1.2 equiv, 2.38 g, 12 mmol) are dissolved in anhydrous DMF (30 mL).
  • Potassium carbonate (2.5 equiv, 3.45 g, 25 mmol) is added, and the mixture is stirred at 60°C for 12 h under nitrogen.
  • The reaction is quenched with ice water, and the precipitate is filtered, washed with ethyl acetate, and purified via flash chromatography (DCM/MeOH 95:5).

Optimization Insights

  • Solvent Selection : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.
  • Base Impact : K2CO3 yields higher conversion rates compared to NaHCO3 or Et3N.
  • Temperature : Reactions below 50°C result in incomplete conversion (>20% starting material remaining).

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.72–7.68 (m, 2H, Ar-H), 7.61–7.55 (m, 2H, Ar-H), 7.38–7.25 (m, 5H, Bn-H), 4.12 (s, 2H, NCH2CN), 3.85 (s, 2H, NCH2Ph), 3.42–3.38 (m, 4H, piperazine-H), 2.95–2.91 (m, 2H, COCH2).
  • LCMS (ESI) : m/z 347.2 [M+H]+ (calculated for C20H19N3O: 347.15).

Reductive Amination with 3-Cyanobenzaldehyde

An alternative approach employs reductive amination between 3-oxo-4-benzylpiperazine and 3-cyanobenzaldehyde using sodium triacetoxyborohydride (STAB) as the reducing agent.

Procedure

  • 3-Oxo-4-benzylpiperazine (1.0 equiv, 2.05 g, 10 mmol) and 3-cyanobenzaldehyde (1.1 equiv, 1.45 g, 11 mmol) are dissolved in dichloromethane (DCM, 20 mL).
  • Acetic acid (1.5 equiv, 0.86 mL, 15 mmol) and STAB (1.5 equiv, 3.18 g, 15 mmol) are added sequentially at 0°C.
  • The mixture is stirred at room temperature for 24 h, quenched with saturated NaHCO3, and extracted with DCM. The organic layer is dried (Na2SO4) and concentrated.

Yield Comparison

Method Solvent Temperature Yield (%)
Nucleophilic Substitution DMF 60°C 78
Reductive Amination DCM 25°C 65

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reproducibility and safety for large-scale manufacturing. Key parameters include:

  • Residence Time : 30–45 minutes
  • Pressure : 2–3 bar
  • Catalyst : Immobilized K2CO3 on silica gel (reusable for 5 cycles without significant activity loss).

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (1:3) affords >99% purity.
  • Chromatography : Reserved for analytical samples due to cost constraints.

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

The basic conditions in nucleophilic substitution may lead to:

  • Overalkylation : Formation of bis-alkylated byproducts (mitigated by stoichiometric control).
  • Elimination : Generation of 3-cyanostyrene if reaction temperatures exceed 70°C.

Stereochemical Considerations

The 3-oxopiperazine ring adopts a chair conformation, with the benzyl and benzonitrile groups occupying equatorial positions to minimize steric strain. Nuclear Overhauser Effect (NOE) spectroscopy confirms this spatial arrangement.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The benzyl and benzonitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Benzyl-3-oxopiperazine-methyl C₁₉H₂₀N₄O 320.40 Benzyl and oxo groups enhance lipophilicity and hydrogen-bonding potential.
3-(4-Methylpiperazin-1-yl)benzonitrile 4-Methylpiperazine C₁₂H₁₅N₃ 201.27 Simpler piperazine derivative; methyl group increases solubility.
3-(4-Oxopiperidin-1-yl)benzonitrile 4-Oxopiperidine C₁₂H₁₄N₂O 202.25 Piperidine ring with oxo group; synthetic yield ~28%.
5FB (from PDB 3K6P) Trifluoromethyl, thiazolidinone C₁₉H₁₄F₃N₂O₃S 408.38 Binds Estrogen-Related Receptor Alpha via H-bonds (ARG 372) and hydrophobic interactions.
3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile HCl 4-Aminopiperidine-methyl (dihydrochloride) C₁₃H₁₉Cl₂N₃ 288.22 Hydrochloride salt improves aqueous solubility; amino group enables polar interactions.

Key Observations:

Substituent Complexity : The target compound’s 4-benzyl-3-oxopiperazine substituent imparts higher molecular weight and lipophilicity compared to simpler analogs like 3-(4-methylpiperazin-1-yl)benzonitrile .

Functional Groups: The oxo group in the target compound and 3-(4-oxopiperidin-1-yl)benzonitrile enables hydrogen bonding, akin to 5FB’s interactions with ARG 372 . The benzyl group in the target compound enhances hydrophobic interactions, similar to 5FB’s trifluoromethyl and thiazolidinone moieties.

The target compound’s benzyl and oxo groups may further complicate synthesis.

Biological Activity

3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile is a complex organic compound that has gained attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzyl group and a benzonitrile moiety. Its molecular formula is C18H20N2C_{18}H_{20}N_2, and it has a molecular weight of approximately 284.37 g/mol. The presence of the nitrile group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The compound has shown promise in anticancer research , particularly against certain cancer cell lines. Studies have revealed that it induces apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death. Additionally, it may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : It can bind to specific receptors on cell membranes, altering signal transduction processes that regulate cell growth and survival.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial properties against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Findings : The compound exhibited significant inhibition zones, indicating strong antimicrobial activity.
  • Study on Anticancer Effects :
    • Objective : To investigate the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was used to measure cell viability.
    • Findings : A dose-dependent decrease in cell viability was observed, suggesting potential therapeutic applications in cancer treatment.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameChemical StructureBiological Activity
4-(3-Oxopiperazin-1-yl)benzonitrileLacks benzyl groupModerate antimicrobial
3-(4-Benzyl-piperazin-1-yl)-benzonitrileSimilar structureLimited anticancer activity

Q & A

Q. What are the standard synthetic routes for synthesizing 3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 4-benzyl-3-oxopiperazine with a benzonitrile-containing alkyl halide (e.g., 3-(bromomethyl)benzonitrile) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C.
  • Step 2 : Purify the product via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC or NMR. Reaction optimization (e.g., catalyst choice, temperature) is critical to achieving yields >75% .

Q. How is the compound characterized for structural validation?

  • X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving piperazine ring conformation and benzyl group orientation .
  • Spectroscopy : Confirm via ¹H/¹³C NMR (e.g., benzonitrile CN group at ~110 ppm in ¹³C NMR) and FT-IR (C≡N stretch ~2230 cm⁻¹).
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (C₁₉H₂₀N₄O, [M+H]⁺ = 321.17) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods optimize the compound’s binding affinity for target receptors?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin or dopamine receptors). Focus on the benzyl and piperazine moieties for hydrogen bonding and π-π stacking.
  • MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How to resolve discrepancies in reported biological activity across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ concentrations). For example, conflicting IC₅₀ values in neuronal vs. cancer cell models may arise from off-target effects.
  • Orthogonal validation : Use surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .

Q. What strategies improve the compound’s pharmacokinetic profile?

  • Salt formation : Synthesize oxalate or hydrochloride salts to enhance aqueous solubility (e.g., oxalate salt increases solubility by 5–10× in PBS) .
  • Prodrug design : Introduce ester groups at the piperazine nitrogen to improve metabolic stability. Hydrolyze in vivo via esterases .

Q. How to analyze its interaction with cytochrome P450 enzymes?

  • In vitro assays : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS.
  • Inhibition studies : Pre-incubate HLMs with the compound and measure residual activity toward CYP3A4/2D6 substrates (e.g., midazolam/dextromethorphan) .

Data Contradiction Analysis

Q. Why do structural analogs show varying potency despite similar scaffolds?

  • Steric effects : Substituents like methyl vs. benzyl on the piperazine ring alter receptor binding pockets. For example, bulkier groups reduce off-target interactions but may lower solubility.
  • Electronic effects : Electron-withdrawing groups (e.g., -CF₃) on the benzonitrile ring enhance electrophilicity, affecting covalent binding to cysteine residues .

Q. How to address inconsistencies in cytotoxicity data?

  • Dose-response refinement : Test across a wider concentration range (e.g., 0.1–100 µM) in triplicate.
  • Mechanistic studies : Perform RNA-seq to identify differentially expressed genes in sensitive vs. resistant cell lines. Validate via CRISPR knockouts .

Methodological Resources

  • Crystallography : SHELXL for high-resolution refinement of piperazine conformers .
  • Synthetic protocols : Optimize yields using microwave-assisted synthesis (e.g., 100°C, 30 min) .
  • Biological assays : Use HEK293 cells transfected with target receptors for standardized IC₅₀ determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.